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molecular formula C13H18N4 B8442116 N1-(1H-5-Indazolyl)-1,4-cyclohexanediamine

N1-(1H-5-Indazolyl)-1,4-cyclohexanediamine

Cat. No. B8442116
M. Wt: 230.31 g/mol
InChI Key: JUTIIMITCXANPR-UHFFFAOYSA-N
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Patent
US07217722B2

Procedure details

4-(1H-5-Indazolylamino)-1-cyclohexanone (intermediate 3) (57 mg) and ammonium acetate (100 mg) were dissolved in methanol (1 ml), and sodium triacetoxyborohydride (105 mg) was added by portions to the solution at room temperature. The reaction mixture was stirred at room temperature for 18 hr. Hydrochloric acid-methanol was then added thereto, and the reaction mixture was stirred and was then concentrated. The residue was purified by HPLC [0.5% aqueous trifluoroacetic acid solution/acetonitrile ] to give an anti-form compound (10 mg) and a syn-form compound (12 mg).
Name
4-(1H-5-Indazolylamino)-1-cyclohexanone
Quantity
57 mg
Type
reactant
Reaction Step One
Name
intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
105 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([NH:10][CH:11]3[CH2:16][CH2:15][C:14](=O)[CH2:13][CH2:12]3)=[CH:7][CH:8]=2)[CH:3]=[N:2]1.C([O-])(=O)C.[NH4+:22].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].Cl.CO>CO>[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([NH:10][CH:11]3[CH2:16][CH2:15][CH:14]([NH2:22])[CH2:13][CH2:12]3)=[CH:7][CH:8]=2)[CH:3]=[N:2]1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
4-(1H-5-Indazolylamino)-1-cyclohexanone
Quantity
57 mg
Type
reactant
Smiles
N1N=CC2=CC(=CC=C12)NC1CCC(CC1)=O
Name
intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CC2=CC(=CC=C12)NC1CCC(CC1)=O
Name
Quantity
100 mg
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
105 mg
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by HPLC [0.5% aqueous trifluoroacetic acid solution/acetonitrile ]

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1N=CC2=CC(=CC=C12)NC1CCC(CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 10 mg
YIELD: CALCULATEDPERCENTYIELD 17.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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